2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde
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Overview
Description
2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde is an organic compound that features a benzyl ether group, a fluorine atom, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the protection of an alcohol group by converting it into a benzyl ether. This can be achieved using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Aldehyde Formation: The aldehyde group can be introduced through oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
4-Fluorobenzaldehyde: Lacks the benzyl ether group, making it less versatile in synthetic applications.
2-(1-(Benzyloxy)ethyl)benzaldehyde: Similar structure but without the fluorine atom, affecting its chemical properties.
Properties
Molecular Formula |
C16H15FO2 |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-fluoro-2-(1-phenylmethoxyethyl)benzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-12(19-11-13-5-3-2-4-6-13)16-9-15(17)8-7-14(16)10-18/h2-10,12H,11H2,1H3 |
InChI Key |
DFTMKAACWJEYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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